1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
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Description
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea, also known as PTPU, is a small molecule inhibitor that has been recently developed for its potential use in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new therapies for various diseases.
Scientific Research Applications
Modified Biginelli Reaction Applications
The study by Strashilina et al. (2018) explored modifications of the Biginelli reaction, producing various substituted compounds. This showcases the adaptability of multi-component reactions in synthesizing diverse molecular structures potentially including variants of the compound .
Hydrogel Formation and Material Science
Lloyd and Steed (2011) demonstrated the formation of hydrogels using a related urea compound, highlighting the role of such molecules in developing materials with tunable properties for applications in drug delivery systems or tissue engineering.
Oligonucleotide Synthesis
Reese et al. (1986) discussed the use of protective groups in the synthesis of oligoribonucleotides, indicating the relevance of similar chemical functionalities in nucleic acid chemistry and biotechnology.
Novel Urea Derivatives and Biological Activity
The synthesis and investigation of urea derivatives, as in the work of D’yachenko et al. (2019), reveal the exploration of urea-based compounds for potential inhibitory activity against biological targets. This suggests avenues for the compound to be investigated for similar activities.
Anticancer Activity of Urea Derivatives
Gaudreault et al. (1988) synthesized urea derivatives with evaluated cytotoxicity against human adenocarcinoma cells, pointing towards the potential of structurally similar compounds in cancer research.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-5-6-10-18(16)22-19(23)21-15-20(11-13-24-14-12-20)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSBQLVIFHDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea |
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